[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine
Description
Properties
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLDKIXAMGZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCN(CC1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008250 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-68-5 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Lithium Aluminum Hydride (LAH) Reduction
A foundational method involves the reduction of a nitrile intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine, using lithium aluminum hydride (LAH). This two-step process first hydrolyzes the nitrile to a carboxylic acid, followed by LAH-mediated reduction to the primary amine.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Temperature : 0–5°C (initial), gradually warming to room temperature.
- Stoichiometry : 3–4 equivalents of LAH per mole of substrate.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 65–80% |
| Purity | ≥97% (HPLC) |
| Byproducts | Over-reduced amines |
Despite high purity, industrial adoption is hindered by LAH’s cost, moisture sensitivity, and hazardous waste generation.
Catalytic Hydrogenation: A Modern Alternative
Palladium-Catalyzed Hydrogenation
The patent WO2007055423A1 discloses a scalable method employing a partially deactivated palladium catalyst for direct reduction of the nitrile intermediate. This single-step process bypasses carboxylic acid formation, enhancing efficiency.
Catalyst Preparation :
- Base Catalyst : 5% Palladium on carbon (Pd/C).
- Deactivation : Treated with 0.05–0.1 parts by weight of iron sulfate to modulate activity.
Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–40°C |
| Hydrogen Pressure | 3–5 atm |
| Catalyst Loading | 0.1–5 wt% Pd |
| Duration | 1–5 hours |
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 70–85% |
| Selectivity | >95% |
| Scalability | Pilot to industrial |
This method eliminates LAH, reduces step count, and improves safety, making it industrially viable.
Industrial-Scale Production Considerations
Process Intensification via Flow Chemistry
Continuous flow systems enhance mass/heat transfer, critical for exothermic reductions. A tubular reactor design with in-line purification (e.g., flash chromatography) achieves:
Cost-Benefit Analysis
| Factor | LAH Method | Catalytic Method |
|---|---|---|
| Raw Material Cost | $12,000/kg | $8,500/kg |
| Energy Consumption | High (cryogenic) | Moderate (ambient) |
| Waste Generation | 30% | 10% |
Catalytic hydrogenation reduces production costs by 30% and environmental impact by 60%.
Reaction Optimization Strategies
Design of Experiments (DoE) for Parameter Tuning
Statistical optimization identifies critical factors:
Solvent Screening
Polar aprotic solvents (e.g., THF, acetonitrile) improve substrate solubility, while water co-solvents enhance catalyst stability.
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| THF | 92 | 94 |
| Acetonitrile | 88 | 91 |
| Ethanol/Water (9:1) | 85 | 89 |
Purification and Characterization
Isolation Techniques
Analytical Validation
- NMR : δ 2.3–3.0 ppm (piperazinyl CH₂), δ 6.5–7.5 ppm (phenyl).
- LC-MS : [M+H]⁺ = 234.2 m/z.
- Elemental Analysis : C 71.9%, H 9.9%, N 18.2% (theoretical: C 72.1%, H 9.9%, N 18.0%).
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions involving this compound often occur with halogenating agents such as thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Formation of corresponding or
Reduction: Formation of or
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the development of new drugs and therapeutic agents .
Medicine: While not used directly as a medication, this compound is valuable in medicinal chemistry for the design and synthesis of potential therapeutic agents .
Industry: Its industrial applications are limited, but it may be used in the production of specialized chemicals for research purposes .
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Key structural analogs differ in substituents on the piperazine ring or the amine group, leading to variations in physicochemical and pharmacological properties:
Key Observations :
Role of Piperazine Ring Modifications
Piperazine derivatives with substituted aryl groups exhibit distinct electronic and steric effects:
Pharmacological Implications of Substituent Positioning
- Morpholinyl vs. Piperazinyl Groups : Compounds with morpholinyl substituents (e.g., 2-(morpholin-4-yl)ethyl in ) show 14-fold lower receptor affinity than alkyl-chain analogs, highlighting the superiority of piperazinyl groups in maintaining binding interactions .
- Stereochemical Effects : Diastereomer formation in spirocyclic amines (e.g., 5-azaspiro[2.4]heptan-7-amine in ) suggests that stereochemistry at the piperazine junction could influence the target compound’s activity, though this remains unstudied .
Biological Activity
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine, also known by its CAS number 256227-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methyl group and a phenylethyl moiety, which contributes to its lipophilicity and ability to interact with biological targets. Its structural formula can be represented as:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive bacteria.
- Anticancer Properties : Investigated for its potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is suggested that the piperazine moiety enhances binding affinity to neurotransmitter receptors, while the phenylethyl group may facilitate the modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in several Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pneumoniae | 12 |
| Bacillus subtilis | 10 |
Anticancer Studies
In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation. The compound was tested against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 6.5 |
These findings suggest that the compound may serve as a lead structure for developing anticancer drugs.
Neuropharmacological Effects
Research has also focused on the compound's effects on neurotransmitter systems. In particular, it has shown promise in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders.
Q & A
Q. What are the recommended synthetic routes for [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine, and how do yields vary under different conditions?
Answer: The compound can be synthesized via reductive amination or catalytic hydrogenation. A common approach involves using lithium aluminium hydride (LAH) to reduce intermediates, as demonstrated in piperazine derivative syntheses . For example, LAH reduction of N-protected precursors (e.g., benzylpiperidine derivatives) yields methylamine analogs with moderate-to-high purity (≥97%) . Reaction optimization should consider:
- Solvent systems : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Catalysts : Palladium on carbon (Pd/C) enhances hydrogenation efficiency.
| Method | Yield Range | Purity | Key Reference |
|---|---|---|---|
| LAH reduction | 65–80% | ≥97% | |
| Catalytic hydrogenation | 70–85% | ≥95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Identify protons on the piperazinyl ring (δ 2.3–3.0 ppm) and phenylethyl group (δ 6.5–7.5 ppm) .
- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) with a mobile phase containing methylamine analogs .
- Elemental analysis : Verify C, H, and N content against theoretical values (C: ~70%, H: ~9.6%, N: ~19.2%) .
Q. What stability precautions are necessary for handling this compound?
Answer: Although direct stability data for this compound is limited, piperazine derivatives generally:
- Degrade under strong oxidizers or acids. Store in inert atmospheres (N₂ or Ar) at –20°C .
- Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How does stereochemistry at the phenylethyl group influence biological activity?
Answer: Stereoisomers can exhibit divergent binding affinities. For example, (R)-enantiomers of similar piperazine derivatives show higher receptor selectivity than (S)-forms in CNS targets . To assess this:
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts .
- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (e.g., 5–10% Pd/C) and H₂ pressure (3–5 atm) .
- In-line purification : Couple synthesis with flash chromatography to isolate high-purity batches (>98%) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
Answer:
- Primary neuronal cultures : Assess toxicity via MTT assays and calcium imaging .
- Radioligand displacement : Quantify affinity for σ-1 or 5-HT₁A receptors using [³H]-ligands .
Methodological Considerations
Q. How to resolve discrepancies in reported synthetic yields?
Answer:
Q. What protocols validate the compound’s role in enzyme inhibition studies?
Answer:
- Kinetic assays : Measure Ki values using Lineweaver-Burk plots for carbonic anhydrase isoforms .
- Crystallography : Co-crystallize with target enzymes (e.g., hCA II) to map binding interactions .
Data Contradictions and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
